molecular formula C12H11Cl B11903261 2-(Chloromethyl)-7-methylnaphthalene

2-(Chloromethyl)-7-methylnaphthalene

Cat. No.: B11903261
M. Wt: 190.67 g/mol
InChI Key: OMEXOHWUUCPOME-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-7-methylnaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a chloromethyl group at the second position and a methyl group at the seventh position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-7-methylnaphthalene typically involves the chloromethylation of 7-methylnaphthalene. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to attack by the aromatic pi-electrons of 7-methylnaphthalene.

Industrial Production Methods

Industrial production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency and selectivity of the chloromethylation process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-7-methylnaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The methyl group at the seventh position can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azides, thiocyanates, and ethers.

    Oxidation: Formation of 7-methyl-2-naphthoic acid or 7-methyl-2-naphthaldehyde.

    Reduction: Formation of 2-methyl-7-methylnaphthalene.

Scientific Research Applications

2-(Chloromethyl)-7-methylnaphthalene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Material Science: Employed in the development of advanced materials, including polymers and resins.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

    Industrial Applications: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-7-methylnaphthalene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups and modify the chemical structure of target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)naphthalene: Lacks the methyl group at the seventh position, resulting in different reactivity and applications.

    7-Methylnaphthalene: Lacks the chloromethyl group, making it less reactive towards nucleophiles.

    2-Methylnaphthalene: Lacks both the chloromethyl and methyl groups, leading to different chemical properties.

Uniqueness

2-(Chloromethyl)-7-methylnaphthalene is unique due to the presence of both chloromethyl and methyl groups, which confer distinct reactivity and versatility in synthetic applications. This dual functionality allows for a wide range of chemical transformations and makes it a valuable compound in organic synthesis and material science.

Properties

Molecular Formula

C12H11Cl

Molecular Weight

190.67 g/mol

IUPAC Name

2-(chloromethyl)-7-methylnaphthalene

InChI

InChI=1S/C12H11Cl/c1-9-2-4-11-5-3-10(8-13)7-12(11)6-9/h2-7H,8H2,1H3

InChI Key

OMEXOHWUUCPOME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=C2)CCl

Origin of Product

United States

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